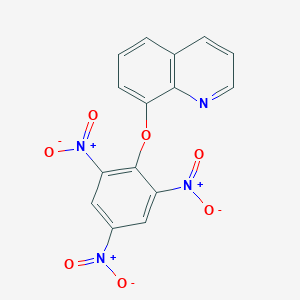
8-(2,4,6-Trinitrophenoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2,4,6-Trinitrophenoxy)quinoline is a complex organic compound characterized by the presence of a quinoline ring substituted with a 2,4,6-trinitrophenoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,4,6-Trinitrophenoxy)quinoline typically involves the reaction of 8-hydroxyquinoline with 2,4,6-trinitrochlorobenzene. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring safe handling of the reactive intermediates and final product.
Types of Reactions:
Oxidation: The nitro groups present in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert nitro groups to amino groups.
Substitution: The quinoline ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of 8-(2,4,6-triaminophenoxy)quinoline.
Substitution: Various halogenated derivatives of the quinoline ring.
科学研究应用
Chemistry: 8-(2,4,6-Trinitrophenoxy)quinoline is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Medicine: Research is ongoing into the potential medicinal applications of this compound derivatives, particularly in the development of antimicrobial and anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require stable, high-performance organic compounds.
作用机制
The mechanism of action of 8-(2,4,6-Trinitrophenoxy)quinoline and its derivatives often involves interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components.
Molecular Targets and Pathways:
DNA Intercalation: The planar structure of the quinoline ring allows it to insert between DNA base pairs.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.
相似化合物的比较
8-Hydroxyquinoline: A simpler analog without the trinitrophenoxy group, used widely in coordination chemistry and as a chelating agent.
2,4,6-Trinitrophenol (Picric Acid): Shares the trinitrophenoxy group but lacks the quinoline ring, used as an explosive and in chemical synthesis.
Quinoline: The parent compound, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 8-(2,4,6-Trinitrophenoxy)quinoline is unique due to the combination of the quinoline ring and the highly electron-withdrawing trinitrophenoxy group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler analogs and related compounds.
属性
CAS 编号 |
135161-83-0 |
|---|---|
分子式 |
C15H8N4O7 |
分子量 |
356.25 g/mol |
IUPAC 名称 |
8-(2,4,6-trinitrophenoxy)quinoline |
InChI |
InChI=1S/C15H8N4O7/c20-17(21)10-7-11(18(22)23)15(12(8-10)19(24)25)26-13-5-1-3-9-4-2-6-16-14(9)13/h1-8H |
InChI 键 |
VWCSWYJBVXGMTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















